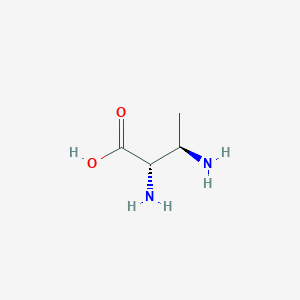

(2S,3R)-2,3-Diaminobutanoic acid

Description

Contextualizing Non-Proteinogenic Amino Acids in Contemporary Organic Chemistry and Biochemistry

While the 22 proteinogenic amino acids are essential for life as we know it, they represent only a small fraction of the vast array of amino acids found in nature and synthesized in the laboratory. wikipedia.org Non-proteinogenic amino acids, also known as non-coded or unnatural amino acids, are organic compounds that, like their protein-building counterparts, contain both an amine (-NH2) and a carboxylic acid (-COOH) functional group. epfl.ch However, they are not encoded by the standard genetic code. epfl.ch

The significance of non-proteinogenic amino acids in modern science cannot be overstated. They are involved in a myriad of biological processes, acting as metabolic intermediates, neurotransmitters, and components of bacterial cell walls and toxins. wikipedia.orgepfl.ch For instance, gamma-aminobutyric acid (GABA), a non-proteinogenic amino acid, is the primary inhibitory neurotransmitter in the human brain. omicsonline.org Furthermore, many non-proteinogenic amino acids are crucial components of pharmacologically active compounds and are found in natural products with potent antibiotic properties. epfl.chresearchgate.net The ability to synthesize and incorporate these unique amino acids into peptides and other molecules opens up new avenues for drug discovery and materials science. epfl.ch

Non-proteinogenic amino acids can be classified in various ways, including by the location of the amino group (alpha, beta, gamma, or delta) and by the properties of their side chains. omicsonline.org The study of these molecules has expanded our understanding of biological systems and has provided chemists with a rich toolbox for creating novel molecular architectures with tailored functions. acs.orgnih.gov

The Significance of Stereoisomeric Purity and Absolute Configuration in Amino Acid Research

The concept of stereoisomerism is central to the study of amino acids. With the exception of glycine (B1666218), all amino acids are chiral, meaning they can exist as non-superimposable mirror images of each other, known as enantiomers (L- and D-forms). tandfonline.combiorxiv.org In biological systems, this "handedness" is of paramount importance. The vast majority of naturally occurring amino acids in proteins are of the L-configuration. biorxiv.org

The absolute configuration of an amino acid's stereocenters dictates its three-dimensional shape, which in turn governs its interactions with other chiral molecules, such as enzymes and receptors. diva-portal.orgacs.org Consequently, the biological activity of a molecule can be highly dependent on its stereoisomeric purity. tandfonline.com In many cases, one enantiomer of a drug will be therapeutically active, while the other may be inactive or even cause harmful side effects. diva-portal.org

For molecules with multiple stereocenters, like (2S,3R)-2,3-diaminobutanoic acid, the number of possible stereoisomers increases. The precise arrangement of atoms in space, or the absolute configuration, is critical. The synthesis of stereoisomerically pure compounds is a significant challenge in organic chemistry, requiring sophisticated asymmetric synthesis techniques. st-andrews.ac.ukacs.org The ability to produce and analyze enantiomerically pure amino acids is essential for developing effective and safe therapeutic agents and for accurately studying their roles in biological processes. diva-portal.orgbiopharmaspec.com

Historical Development and Emerging Trends in the Study of Diamino Acids

Diamino acids, characterized by the presence of two amino groups, have a rich history in chemical and biological research. Early studies identified diamino acids as components of various natural products, particularly peptide antibiotics. researchgate.net For example, 2,3-diaminobutanoic acid has been found in peptide antibiotics and in the root nodules of certain plants. researchgate.net The discovery of these compounds spurred interest in their synthesis and biological properties.

Historically, the focus was often on isolating and identifying these molecules from natural sources. However, with advancements in synthetic organic chemistry, the focus has shifted towards the development of methods for their asymmetric synthesis. st-andrews.ac.ukcsic.es This has allowed for the creation of specific stereoisomers, such as this compound, in high purity, enabling more detailed investigations of their structure-activity relationships.

Emerging trends in the study of diamino acids include their use as building blocks for the synthesis of novel peptides and peptidomimetics with enhanced biological stability and activity. researchgate.net Researchers are exploring the incorporation of diamino acids into peptide backbones to create new secondary structures and to develop compounds that are resistant to enzymatic degradation. biopharmaspec.com Furthermore, the unique metal-chelating properties of some diamino acids are being investigated for applications in catalysis and materials science. nih.gov The identification of diamino acids in meteorites has also opened up intriguing questions about their potential role in the prebiotic origins of life. pnas.org The ongoing research into diamino acids promises to yield new discoveries and applications in fields ranging from medicine to astrobiology. pnas.orgnih.gov

Structure

3D Structure

Propriétés

Numéro CAS |

25023-80-7 |

|---|---|

Formule moléculaire |

C4H10N2O2 |

Poids moléculaire |

118.13 g/mol |

Nom IUPAC |

(2S,3R)-2,3-diaminobutanoic acid |

InChI |

InChI=1S/C4H10N2O2/c1-2(5)3(6)4(7)8/h2-3H,5-6H2,1H3,(H,7,8)/t2-,3+/m1/s1 |

Clé InChI |

SXGMVGOVILIERA-GBXIJSLDSA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)O)N)N |

SMILES canonique |

CC(C(C(=O)O)N)N |

Origine du produit |

United States |

Sophisticated Synthetic Methodologies for 2s,3r 2,3 Diaminobutanoic Acid

Asymmetric Synthesis Strategies

Asymmetric synthesis provides powerful tools for the precise construction of stereochemically defined molecules like (2S,3R)-2,3-diaminobutanoic acid. These strategies rely on the use of chiral catalysts or auxiliaries to control the formation of the desired stereoisomer.

Chiral Auxiliary-Mediated Approaches for Diastereocontrol

Chiral auxiliaries are stoichiometric, enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter(s) are set, the auxiliary is removed.

A prominent strategy for synthesizing derivatives of 2,3-diaminobutanoic acid involves the conjugate addition of a chiral lithium amide to an α,β-unsaturated ester. thieme-connect.comrsc.orgst-andrews.ac.uk For instance, the homochiral lithium N-benzyl-N-α-methylbenzylamide can be added to tert-butyl (E)-crotonate. rsc.orgst-andrews.ac.uk This reaction is followed by an in situ electrophilic amination of the resulting enolate. This approach has been successfully used to prepare the syn-(2R,3S) and anti-(2S,3S) diastereomers of 2,3-diaminobutanoic acid. rsc.orgst-andrews.ac.uk

In one specific method, the lithium (E)-enolate of tert-butyl (3S,αS)-3-N-benzyl-N-α-methylbenzylaminobutanoate is aminated with 2,4,6-triisopropylbenzenesulfonyl azide (B81097) (trisyl azide), yielding the corresponding anti-(2S,3S,αS)-2-azido-3-amino ester with high diastereoselectivity (>95% de). rsc.orgst-andrews.ac.uk To obtain the desired syn-(2R,3S) diastereomer, a subsequent functional group manipulation is required. This involves mesylation of the C2-hydroxyl group of a corresponding hydroxy ester precursor, followed by an azide inversion, which proceeds with high stereocontrol. rsc.orgst-andrews.ac.uk Final deprotection steps then furnish the target amino acid. rsc.orgst-andrews.ac.uk

| Entry | Starting Material | Chiral Auxiliary | Key Steps | Product | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Reference |

| 1 | tert-butyl (E)-crotonate | Lithium N-benzyl-N-α-methylbenzylamide | 1. Conjugate Addition2. Enolate Amination3. Deprotection | anti-(2S,3S)-diaminobutanoic acid | 98% | 98% | rsc.orgst-andrews.ac.uk |

| 2 | tert-butyl (E)-crotonate | Lithium N-benzyl-N-α-methylbenzylamide | 1. Conjugate Addition2. Hydroxylation3. Azide Inversion4. Deprotection | syn-(2R,3S)-diaminobutanoic acid | 98% | 98% | rsc.orgst-andrews.ac.uk |

Ligand-Accelerated Asymmetric Catalysis for Enantioselective Formation

Ligand-accelerated catalysis (LAC) occurs when the rate of a metal-catalyzed reaction is significantly increased by the presence of a chiral ligand, beyond what would be expected from simply activating the catalyst. princeton.edu This phenomenon is crucial in many asymmetric transformations, including the synthesis of vicinal diamines.

While direct examples of ligand-accelerated catalysis for the synthesis of this compound are specific, the principle is well-established in related reactions like asymmetric aminohydroxylation and dihydroxylation, which create adjacent C-O and C-N bonds. princeton.eduiranchembook.ir For example, the osmium-catalyzed asymmetric dihydroxylation of olefins is famously accelerated by cinchona alkaloid-derived ligands. princeton.edu This acceleration allows the catalytic cycle with the chiral ligand to outcompete the non-selective background reaction, leading to high enantioselectivity. princeton.edu

A related strategy, the catalytic asymmetric syn-diamination of alkenes, provides a direct route to protected 1,2-diamines. scispace.com These reactions often employ a metal catalyst (e.g., palladium or copper) with a chiral ligand to control the stereoselective addition of two nitrogen-containing groups across a double bond. The ligand not only induces asymmetry but can also accelerate the rate-limiting step, making the catalytic process more efficient. escholarship.org Scandium(III)-PyBox complexes have shown ligand-accelerated behavior in asymmetric annulations, where the ligand prevents off-cycle oligomerization of the substrate, thereby increasing the rate of the desired catalytic cycle. escholarship.orgnsf.gov This principle is applicable to the construction of the diamino framework.

Organocatalytic Methods for Stereospecific Construction

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. This field has provided powerful methods for the stereospecific construction of complex molecules, including amino acids.

A notable organocatalytic approach to synthesizing derivatives of 2,3-diaminobutanoic acid involves the proline-catalyzed α-hydrazination of aldehydes. acs.org This method allows for reagent-controlled diastereoselective synthesis of both (2S,3R) and (2R,3R) isomers from a common starting material, Cbz-(R)-alanine. acs.org The key steps are the diastereoselective α-hydrazination reaction catalyzed by proline and the subsequent reductive cleavage of the N–N bond, often promoted by samarium(II) iodide (SmI₂). acs.org The choice of reagents in the reduction and subsequent steps dictates which diastereomer is ultimately formed, providing a flexible entry into the different stereoisomers of 2,3-diaminobutanoic acid. acs.org

| Starting Material | Organocatalyst | Key Reaction | Key Reagent | Product Diastereomer | Reference |

| Cbz-(R)-alanine | L-Proline | α-hydrazination | Diethyl azodicarboxylate (DEAD) | (2S,3R)-DAB derivative | acs.org |

| Cbz-(R)-alanine | L-Proline | α-hydrazination | Diethyl azodicarboxylate (DEAD) | (2R,3R)-DAB derivative | acs.org |

Biocatalytic and Chemoenzymatic Pathways

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations. These methods offer environmentally benign alternatives to traditional chemical synthesis and are particularly well-suited for the production of chiral compounds.

Enzymatic Deracemization and Kinetic Resolution Techniques

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster in an enzyme-catalyzed reaction, allowing for the separation of the unreacted slow-reacting enantiomer and the product. The maximum theoretical yield for the desired enantiomer is 50%. Deracemization, on the other hand, converts a racemate into a single enantiomer, with a theoretical yield of 100%. This can be achieved by coupling a stereoselective reaction with in situ racemization of the substrate.

Hydrolases, such as lipases and proteases, are commonly used for the kinetic resolution of racemic amino acid esters. unipd.itmdpi.com For example, the hydrolysis of a racemic ester of a 2,3-diaminobutanoic acid derivative could be catalyzed by a lipase (B570770) that selectively acts on one enantiomer, leaving the other enantiomer unreacted and in high enantiomeric purity. mdpi.com

Amino acid racemases are enzymes that interconvert L- and D-amino acids. A racemase specific for 2,4-diaminobutyric acid (DABA) has been identified, which operates independently of the common cofactor pyridoxal (B1214274) 5'-phosphate (PLP). frontiersin.org While this specific enzyme acts on the 2,4-isomer, the existence of such racemases highlights the potential for discovering or engineering an enzyme capable of racemizing 2,3-diaminobutanoic acid. Such an enzyme could be used in a dynamic kinetic resolution process. In this setup, a stereoselective enzyme (e.g., an oxidase or dehydrogenase) would continuously convert one enantiomer to the desired product, while the racemase continuously replenishes the reactive enantiomer from the unreactive one.

Whole-Cell Biotransformations and Directed Evolution of Enzymes

Whole-cell biotransformations utilize intact microbial cells as catalysts, which provides the advantage of containing all necessary enzymes and cofactors for a multi-step reaction cascade, often regenerated by the cell's own metabolism. nih.govscispace.comnih.gov This approach is highly attractive for complex syntheses, such as the stereoselective amination of keto acids to produce chiral amino acids. scispace.com For instance, a multi-enzyme cascade can be constructed within a single bacterial host (like E. coli) to convert simple starting materials into valuable chiral amines. nih.govmanchester.ac.uk

The power of biocatalysis can be significantly expanded through directed evolution. wikipedia.org This laboratory process mimics natural selection to engineer enzymes with desired properties, such as altered substrate specificity, enhanced activity, or improved stereoselectivity. acs.orgscispace.com The process involves creating a large library of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved function. wikipedia.orgmpg.de

For the synthesis of this compound, one could envision a pathway starting from a suitable keto-acid precursor. Directed evolution could be applied to enzymes like transaminases or amine dehydrogenases to accept this precursor and perform sequential aminations with precise stereocontrol over the two forming chiral centers. nih.govmdpi.com By evolving an enzyme or a cascade of enzymes, it is possible to create a customized whole-cell biocatalyst capable of producing the target molecule with high yield and stereopurity. acs.orgnih.gov

Multi-Component Reactions for Diversified Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. beilstein-journals.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse molecules, which is particularly valuable in drug discovery. researchgate.netmdpi.com For the synthesis of scaffolds related to this compound, several MCRs, including the Ugi, Passerini, and Mannich reactions, have proven to be powerful tools. rsc.orgbeilstein-journals.orgnih.gov

Isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions, are central to modern combinatorial chemistry. mdpi.com The Passerini reaction, first described in 1921, involves an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to produce α-acyloxy amides. mdpi.comwikipedia.org This three-component reaction (P-3CR) offers a direct route to highly functionalized α-hydroxy and α-amino acid derivatives. beilstein-journals.org The Ugi four-component reaction (U-4CR) extends this by incorporating a primary amine, yielding α-acetamido carboxamide derivatives, which are essentially peptide-like structures. researchgate.netnih.gov The flexibility of the Ugi reaction allows for the synthesis of complex diamino acid derivatives and diverse heterocyclic compounds. beilstein-journals.orgnih.gov

The catalytic asymmetric direct Mannich reaction represents another elegant and efficient approach for the stereocontrolled synthesis of α,β-diamino acid derivatives. rsc.org This reaction can assemble both syn- and anti-configured products with high diastereo- and enantiocontrol, utilizing either organometallic or purely organic chiral catalysts. rsc.org Recent advancements have focused on the direct Mannich reaction of glycine (B1666218) ester Schiff bases with imines and the aza-Henry reaction between nitro compounds and imines. rsc.org Furthermore, enzymatic approaches using engineered pyridoxal 5'-phosphate (PLP)-dependent enzymes are emerging, enabling the one-step asymmetric synthesis of unprotected α,β-diamino acids from free α-amino acids and imines. nih.gov

A notable example of a highly diastereoselective MCR is the reaction of a chiral nickel(II) complex of a glycine Schiff base with Michael acceptors. nih.gov This method allows for the construction of two or three contiguous chiral centers in a single step, providing a convenient route to novel α-amino-β-substituted-γ,γ-disubstituted butyric acid derivatives. nih.gov

| Reaction Type | Key Reactants | Product Scaffold | Catalyst/Conditions | Yield / Selectivity | Reference(s) |

| Passerini Reaction | Isocyanide, Aldehyde/Ketone, Carboxylic Acid | α-Acyloxy Amide | Aprotic solvents, high concentration | Moderate to high yields | wikipedia.org |

| Ugi Reaction | Isocyanide, Aldehyde/Ketone, Carboxylic Acid, Amine | α-Acetamido Carboxamide | Methanol | Up to 95% yield | nih.gov |

| Mannich Reaction | Glycine ester Schiff base, Imine | syn- or anti-α,β-Diamino Acid Derivative | Chiral organometallic or organic catalysts | High diastereo- and enantiocontrol | rsc.org |

| Ni(II) Complex MCR | Chiral Ni(II)-glycinate, Michael Acceptor (e.g., benzylidenemalononitrile) | (2S,3R)-2-Amino-4,4'-dicyano-3-phenylbutyric Acid Derivative | Ni(II)-(S)-BPB, mild conditions | 91% yield | nih.gov |

| Enzymatic Mannich | α-Amino Acid, Cyclic Imine | Unprotected α,β-Diamino Acid | Engineered PLP-dependent enzyme | High enantio- and diastereocontrol | nih.gov |

Flow Chemistry and Continuous Synthesis Approaches for Scalability

The transition from laboratory-scale synthesis to industrial production requires methodologies that are not only efficient and high-yielding but also safe, reproducible, and scalable. Flow chemistry, or continuous synthesis, has emerged as a particularly attractive technology for achieving these goals in the preparation of fine chemicals and pharmaceutical intermediates, including chiral amino acids. thieme.de

Continuous-flow processes offer several advantages over traditional batch synthesis, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety by minimizing the volume of hazardous reagents at any given time, and the potential for straightforward automation and scale-up.

A notable application of this technology is the development of a two-step, metal-free continuous-flow process for the synthesis of chiral 1,2-diamino derivatives. thieme.de This process involves the enantioselective reduction of nitro enamines, which was successfully achieved for the first time in micro- and mesoreactors, affording the desired products with excellent enantioselectivity (>90% ee). thieme.de This work demonstrates the feasibility of developing multistep continuous-flow sequences for producing enantiomerically pure compounds. thieme.de

Another relevant continuous-flow approach involves dehydrative amidation reactions. rsc.org Researchers have utilized solid acid catalysts, such as modified mixed metal oxides (e.g., molybdenum oxide-supported Zr–Sn), for the continuous-flow amidation of carboxylic acids with amines. rsc.orgacs.org This heterogeneous catalysis approach simplifies product purification, as the catalyst can be easily separated from the reaction mixture, and allows for catalyst recycling, contributing to a more sustainable and scalable process. acs.org While not directly synthesizing the full carbon backbone of this compound, this method is crucial for peptide synthesis and the derivatization of amino acids, where amide bond formation is a key step.

| Process | Key Transformation | Reactor Type | Catalyst / Conditions | Key Outcome | Reference(s) |

| Chiral Diamine Synthesis | Enantioselective reduction of nitro enamines | Micro- and mesoreactors | Metal-free catalytic reduction | >90% enantiomeric excess (ee) | thieme.de |

| Dehydrative Amidation | Direct amidation of carboxylic acids and amines | Packed-bed flow reactor | Heterogeneous solid acid catalyst (e.g., Nb₂O₅, MoOₓ/Zr-Sn) | High yields, reusable catalyst | rsc.orgacs.org |

Compound Reference Table

Biosynthesis and Natural Occurrence of 2s,3r 2,3 Diaminobutanoic Acid

Identification of Natural Sources and Producing Organisms (e.g., Microbial, Plant, Fungal Metabolites)

(2S,3R)-2,3-Diaminobutanoic acid (DABA) is primarily found as a constituent of secondary metabolites produced by bacteria, particularly from the order Actinomycetales. It is a key component of several lipopeptide and cyclodepsipeptide antibiotics.

Notable natural products containing (2S,3R)-DABA and their producing organisms include:

Friulimicin : A lipopeptide antibiotic produced by Actinoplanes friuliensis. The peptide component of friulimicin is characterized by unusual amino acids, including L-threo-2,3-diaminobutyric acid. nih.gov

Amphomycin : A peptide antibiotic that, upon acid hydrolysis, liberates L-threo-α,β-diaminobutyric acid as a major component. researchgate.netresearchgate.net

Nenemycin : A 31-membered cyclodepsipeptide antibiotic isolated from an aquatic Streptomyces species, which incorporates (2S,3R)-DABA into its structure. iucr.org

Avidistatin : A peptidyl nucleoside antibiotic whose structure includes (2S,3R)-Dab. researchgate.net

Sulfazecin (B1681187) Analogs : While the natural sulfazecin contains 2,3-diaminopropionate, feeding (2S,3R)-diaminobutyrate to a genetically modified strain of Pseudomonas acidophila results in the production of a C-4 substituted monobactam, demonstrating the utility of this amino acid in biocombinatorial approaches. researchgate.net

The following table summarizes the key natural sources of this compound.

| Natural Product | Compound Class | Producing Organism |

| Friulimicin | Lipopeptide Antibiotic | Actinoplanes friuliensis nih.gov |

| Amphomycin | Peptide Antibiotic | Streptomyces canus |

| Nenemycin | Cyclodepsipeptide | Aquatic Streptomyces sp. iucr.org |

| Avidistatin | Peptidyl Nucleoside | Streptomyces avidinii |

Elucidation of Biosynthetic Pathways and Metabolic Intermediates

The biosynthesis of this compound originates from the common proteinogenic amino acid L-threonine. researchgate.net Different organisms employ distinct enzymatic cascades to convert L-threonine into the final product, which is then activated and incorporated into larger peptide structures by non-ribosomal peptide synthetases (NRPS).

The general proposed pathway involves the modification of the hydroxyl group at the C3 position of threonine, followed by amination. For instance, in the biosynthesis of avidistatin, genes homologous to known DABA biosynthesis cassettes are responsible for the conversion of threonine to (2S,3R)-Dab, which is then available as a free substrate for the NRPS machinery. researchgate.net

Characterization of Key Biosynthetic Enzymes and Enzyme Mechanisms

Research has identified several distinct sets of enzymes responsible for the synthesis of (2S,3R)-DABA in different organisms.

In the producer of the antibiotic friulimicin, Actinoplanes friuliensis, two genes, dabA and dabB , have been shown to be directly involved in the biosynthesis of 2,3-diaminobutyric acid. Their role was confirmed through gene inactivation experiments. nih.gov

The biosynthetic gene cluster for nenemycin in Streptomyces contains the gene NenD1 , which encodes an argininosuccinate (B1211890) lyase. This enzyme is directly implicated in the synthesis of the (2S,3R)-DABA precursor for nenemycin. iucr.org Structural analysis of NenD1 revealed a homotetrameric arrangement with the active site located at the interface of three subunits. iucr.org

For avidistatin biosynthesis, a cassette of three genes—avsC , avsD , and avsE —is believed to be responsible for the formation of (2S,3R)-Dab from threonine. researchgate.net

This diversity in enzymatic machinery highlights the convergent evolution of pathways to produce this valuable non-proteinogenic amino acid.

| Enzyme/Gene | Producing Organism/Pathway | Proposed Function |

| DabA, DabB | Actinoplanes friuliensis (Friulimicin) | Biosynthesis of 2,3-diaminobutyric acid nih.gov |

| NenD1 | Streptomyces sp. (Nenemycin) | Argininosuccinate lyase involved in (2S,3R)-DABA synthesis iucr.org |

| AvsC, AvsD, AvsE | Streptomyces avidinii (Avidistatin) | Synthesis of (2S,3R)-Dab from threonine researchgate.net |

Genetic Analysis of Biosynthetic Gene Clusters and Their Regulation

The genes encoding the enzymes for (2S,3R)-DABA synthesis are located within large biosynthetic gene clusters (BGCs) that also code for the entire machinery needed to produce the final antibiotic.

Friulimicin BGC : The complete gene cluster from A. friuliensis spans 24 open reading frames. nih.gov Alongside the dabA and dabB genes for DABA synthesis, it contains genes for the multi-modular non-ribosomal peptide synthetases (NRPS), fatty acid synthesis and linkage, regulation, and self-resistance. nih.gov The (2S,3R)-diaminobutyric acid is specifically activated by the adenylation (A) domains of the corresponding NRPS modules. nih.gov

Nenemycin BGC : The cluster from an aquatic Streptomyces contains the gene nenD1 amongst other genes required for the synthesis of the complex cyclodepsipeptide. iucr.org

Avidistatin BGC : This cluster contains the avsC, avsD, and avsE genes implicated in (2S,3R)-Dab formation. researchgate.net The organization of these BGCs facilitates the coordinated expression of all necessary components for the production of the complex secondary metabolite.

Metabolic Engineering and Synthetic Biology Approaches for Enhanced Production

While direct metabolic engineering to overproduce free this compound is not a primary focus, its biosynthetic pathways are valuable targets for synthetic biology and combinatorial biosynthesis. The goal is often to create novel antibiotics by modifying existing biosynthetic pathways.

The programmed manipulation of genes within these pathways offers a promising route to redesigning existing antibiotic structures. nih.gov By understanding and harnessing the enzymes that produce (2S,3R)-DABA, researchers can generate novel bioactive compounds.

An example of this is precursor-directed biosynthesis. In a study involving the monobactam antibiotic sulfazecin, a mutant strain of Pseudomonas acidophila unable to produce its natural precursor was fed with (2S,3R)-diaminobutyrate. researchgate.net The bacterium's native biosynthetic machinery incorporated this unnatural precursor to create a novel, C-4 methylated sulfazecin analog. researchgate.net This approach, known as chemical complementation, demonstrates how the biosynthetic enzymes for (2S,3R)-DABA can be exploited in synthetic biology to generate structural diversity and potentially new therapeutic agents.

Advanced Analytical Techniques for the Characterization and Stereochemical Assignment of 2s,3r 2,3 Diaminobutanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of (2S,3R)-2,3-diaminobutanoic acid in solution. It provides detailed information about the chemical environment, connectivity, and stereochemical relationship of the atoms within the molecule.

While one-dimensional (1D) ¹H NMR provides initial information, the complexity of this compound benefits significantly from multidimensional NMR experiments, which resolve signal overlap and reveal intricate structural details. nih.govyoutube.com Techniques such as 2D ¹H-¹H Correlation Spectroscopy (COSY) are used to establish proton-proton coupling networks, confirming the connectivity between the methyl (CH₃), α-methine (α-CH), and β-methine (β-CH) protons. Total Correlation Spectroscopy (TOCSY) can extend this connectivity to the entire spin system of the molecule.

Heteronuclear experiments like ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlate each proton to its directly attached carbon atom, allowing for the unambiguous assignment of carbon resonances. For instance, in a protected derivative of this compound, specific chemical shifts for the carbon atoms in the backbone have been identified using such methods. semanticscholar.org The coupling constant (J-value) between the α- and β-protons, often determined from high-resolution 1D or 2D spectra, is particularly important for differentiating between threo and erythro diastereomers. For a tosylated derivative of the L-threo isomer, a specific H(α)-H(β) coupling constant of 6.6 Hz has been reported. researchgate.net

Table 1: Representative NMR Data for this compound Derivatives This table is representative of the types of data obtained from NMR analysis. Actual values may vary based on solvent and specific derivative.

| Nucleus | Signal | Chemical Shift (δ) ppm (Exemplary) | Key 2D NMR Correlations |

| ¹H | α-H | ~4.3 ppm | COSY with β-H; HSQC with α-C |

| ¹H | β-H | ~4.2 ppm | COSY with α-H and CH₃; HSQC with β-C |

| ¹H | CH₃ | ~1.4 ppm | COSY with β-H; HSQC with CH₃-C |

| ¹³C | C=O | ~169 ppm | HMBC with α-H |

| ¹³C | α-C | ~55 ppm | HSQC with α-H |

| ¹³C | β-C | ~53 ppm | HSQC with β-H |

| ¹³C | CH₃-C | ~15 ppm | HSQC with CH₃-H |

Chiral Derivatizing Agents in NMR for Enantiomeric Excess Determination

To determine the enantiomeric purity or the absolute configuration of this compound, chiral derivatizing agents (CDAs) are employed in NMR spectroscopy. acs.orgnih.gov These agents react with the amino groups of the analyte to form diastereomeric adducts. Since diastereomers have different physical properties, their corresponding nuclei exhibit distinct chemical shifts in the NMR spectrum.

A common approach involves reacting the diamino acid with a chiral agent like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). acs.orgsemmelweis.hu The resulting diastereomers will produce separate signals for corresponding protons or carbons in the NMR spectrum. The integration ratio of these distinct signals allows for the precise quantification of the enantiomeric excess (ee). The magnitude of the chemical shift difference (Δδ = |δ(R) - δ(S)|) for a given nucleus in the diastereomeric pair provides a measure of the chiral recognition. mdpi.com

Table 2: Principle of Enantiomeric Excess Determination using a Chiral Derivatizing Agent (CDA)

| Analyte | Chiral Derivatizing Agent (e.g., (R)-CDA) | Products | NMR Observation |

| (2S,3R)-DABA | (R)-CDA | (2S,3R)-DABA-(R)-CDA | Single set of signals |

| Racemic DABA | (R)-CDA | (2S,3R)-DABA-(R)-CDA and (2R,3S)-DABA-(R)-CDA | Two distinct sets of signals |

Mass Spectrometry (MS) for Accurate Mass Measurement and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and confirm the elemental composition of this compound with high accuracy.

Tandem mass spectrometry (MS/MS) is crucial for the structural confirmation of this compound and for distinguishing it from its isomers, such as 2,4-diaminobutanoic acid (2,4-DAB) or β-N-methylamino-L-alanine (BMAA). researchgate.netsemanticscholar.orgjove.com In an MS/MS experiment, the protonated molecule (parent ion) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions (daughter ions).

The fragmentation pattern of protonated α,β-diamino acids is well-defined. nih.gov Common fragmentation pathways include the neutral loss of ammonia (B1221849) (NH₃), water (H₂O), and the combined loss of water and carbon monoxide (H₂O + CO). nih.gov The specific fragments and their relative abundances create a "fingerprint" that can confirm the structure of the diaminobutanoic acid backbone and the positions of the amino groups. This technique is sensitive enough to differentiate between BMAA and 2,3-diaminobutanoic acid based on their distinct fragmentation patterns after derivatization. researchgate.net

Table 3: Predicted MS/MS Fragmentation of Protonated this compound Based on the molecular weight of C₄H₁₀N₂O₂ (118.13 g/mol ). nih.gov

| Ion | m/z (monoisotopic) | Description |

| [M+H]⁺ | 119.0815 | Parent Ion (Protonated Molecule) |

| [M+H-H₂O]⁺ | 101.0710 | Loss of Water |

| [M+H-NH₃]⁺ | 102.0553 | Loss of Ammonia |

| [M+H-H₂O-CO]⁺ | 73.0655 | Sequential loss of Water and Carbon Monoxide |

Isotopic Labeling Studies via MS

Isotopic labeling coupled with mass spectrometry is a primary method for the accurate quantification of amino acids in complex biological or environmental samples. wikipedia.orgoup.com This technique involves using a stable isotope-labeled version of this compound as an internal standard. The labeled compound is chemically identical to the natural ("light") analyte but has a higher mass due to the incorporation of heavy isotopes such as ¹³C or ¹⁵N. oup.comwashington.edu

The labeled standard is added to a sample in a known amount at the beginning of the preparation procedure. oup.com Since the light (analyte) and heavy (standard) forms are chemically identical, they co-elute during chromatography and experience the same ionization efficiency in the mass spectrometer. The mass spectrometer can easily distinguish between the two based on their mass difference. nih.gov By comparing the signal intensity of the analyte to that of the internal standard, a precise and accurate quantification can be achieved, correcting for any sample loss during preparation or variations in instrument response. washington.edu

Table 4: Mass Increase of this compound with Stable Isotope Labeling

| Isotope Label | Location of Label(s) | Mass Increase (Da) | Labeled Molecular Mass (Da) |

| ¹³C | One Carbon Atom | +1.00335 | 119.13335 |

| ¹³C₄ | All Four Carbon Atoms | +4.0134 | 122.1434 |

| ¹⁵N | One Nitrogen Atom | +0.99703 | 119.12703 |

| ¹⁵N₂ | Both Nitrogen Atoms | +1.99406 | 120.12406 |

| ¹³C₄, ¹⁵N₂ | Fully Labeled | +6.00746 | 124.13746 |

X-ray Crystallography and Single-Crystal Diffraction for Absolute Configuration Determination

X-ray crystallography is the gold standard for the unequivocal determination of the three-dimensional structure and absolute configuration of chiral molecules. springernature.com To perform this analysis, a high-quality single crystal of this compound or a suitable derivative must be grown.

The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is collected. The positions and intensities of the diffracted spots are used to calculate an electron density map of the molecule, revealing the precise spatial arrangement of every atom and thus the relative configuration of the two stereocenters (C2 and C3).

To determine the absolute configuration (i.e., to distinguish the (2S,3R) enantiomer from the (2R,3S) enantiomer), the phenomenon of anomalous dispersion (also known as resonant scattering) is utilized. thieme-connect.dewikipedia.org When the X-ray wavelength is near an absorption edge of an atom in the crystal, it produces small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). Analysis of these differences allows for the assignment of the correct absolute stereochemistry. nih.gov The Flack parameter is a critical value calculated during structure refinement that should refine to a value near zero for the correct absolute structure. nih.gov This method has been successfully used to determine the absolute configuration of complex amino acids and their derivatives. nih.govmdpi.com

Table 5: Typical Data Obtained from Single-Crystal X-ray Diffraction Analysis

| Parameter | Description | Example Value/Information |

| Crystal System | The symmetry class of the crystal lattice. | e.g., Monoclinic, Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁ |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | e.g., a=5.1 Å, b=8.2 Å, c=12.5 Å, β=95° |

| Bond Lengths | The distances between bonded atoms. | e.g., C-C, C-N, C-O distances in Ångstroms (Å) |

| Bond Angles | The angles between adjacent bonds. | e.g., O-C-O, C-N-H angles in degrees (°) |

| Torsion Angles | The dihedral angles defining the conformation. | Defines the threo stereochemical relationship |

| Flack Parameter | A parameter used to verify the absolute configuration. | A value close to 0 confirms the assignment. nih.gov |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Analysis

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful, non-destructive spectroscopic techniques that provide information about the stereochemical features of chiral molecules. bath.ac.uk These methods are based on the differential interaction of chiral substances with left- and right-circularly polarized light. biologic.netbhu.ac.in

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. bath.ac.ukscribd.com An ORD spectrum plots the specific rotation [α] against the wavelength. In regions away from an absorption band, the rotation changes gradually, but within a chromophore's absorption band, it undergoes a rapid, characteristic change known as a Cotton effect. biologic.netscribd.com The sign of the Cotton effect (positive or negative) and the shape of the ORD curve are directly related to the absolute configuration of the chiral centers near the chromophore. scribd.comchemicalpapers.com The relationship between ORD and CD is intimate, as they both describe the Cotton effect, and one can be theoretically converted into the other through the Kronig-Kramers relations. biologic.net For complex molecules, ORD curves can help in assigning the absolute configuration by comparing the spectrum to that of known compounds. scribd.com

The application of these techniques to this compound would involve measuring its CD and ORD spectra and analyzing the sign and magnitude of the Cotton effects associated with the carboxyl chromophore. By comparing these spectra with those of the other diastereomers ((2R,3S)-, (2S,3S)-, and (2R,3R)-2,3-diaminobutanoic acid) or with theoretically calculated spectra, the absolute configuration can be confirmed.

Chromatographic Methods (HPLC, GC) Coupled with Chiral Stationary Phases for Enantiomeric Purity Assessment

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable for separating stereoisomers and assessing the enantiomeric and diastereomeric purity of compounds like this compound. The key to these separations is the use of a chiral stationary phase (CSP). eijppr.com

High-Performance Liquid Chromatography (HPLC) with CSPs is a primary method for the direct separation of enantiomers. mdpi.com The separation mechanism relies on the formation of transient, diastereomeric complexes between the solutes and the chiral selector of the CSP, leading to different retention times for each stereoisomer. eijppr.com Several types of CSPs are available, with macrocyclic glycopeptides, polysaccharides, and Pirkle-type phases being particularly effective for amino acid derivatives. eijppr.commdpi.com

Macrocyclic Glycopeptide CSPs : Columns based on selectors like teicoplanin have demonstrated broad enantioselectivity for amino acids. mdpi.comnih.gov They can operate in reversed-phase, polar organic, and normal-phase modes, offering flexibility in method development. The separation of ectoine (B1671093) enantiomers, a related amino acid derivative, was successfully achieved with baseline resolution on a teicoplanin-based CSP. mdpi.com

Polysaccharide-based CSPs : These phases, typically derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used for their excellent resolving power for a broad range of chiral compounds. eijppr.com

Pirkle-type CSPs : These are based on a chiral molecule, often an amino acid derivative, covalently bonded to a support. They function through interactions like π-π stacking, hydrogen bonding, and dipole-dipole interactions to achieve chiral recognition. eijppr.com

Ligand Exchange Chromatography (LEC) : This technique uses a CSP that includes a metal ion (often Cu(II)) complexed with a chiral ligand, such as an amino acid. Enantiomeric resolution is achieved through the formation of mixed-ligand diastereomeric complexes with differing stabilities. nih.gov

For the analysis of this compound, a suitable HPLC method would be developed using one of these CSPs. The choice of mobile phase would depend on the CSP and the analyte's properties, often consisting of mixtures of alkanes, alcohols, and acids or buffers. mdpi.commdpi.com

Table 1: Illustrative HPLC Conditions for Chiral Amino Acid Separation

| Parameter | Example 1: Teicoplanin CSP mdpi.com | Example 2: Polysaccharide CSP (Chiralpak IA) mdpi.com |

|---|---|---|

| Chiral Stationary Phase | Teicoplanin-based (e.g., Chiral-T) | Immobilized Amylose Derivative (e.g., Chiralpak IA) |

| Analyte Type | Cyclic Amino Acid Enantiomers (Ectoine) | Novel α-Amino-β-substituted Butyric Acid Diastereomers |

| Mobile Phase | Methanol/Water or Acetonitrile/Water mixtures with additives like acetic acid or triethylamine | n-Hexane / Isopropanol (50/50, v/v) |

| Flow Rate | Variable (e.g., 1.0 mL/min) | 1.0 mL/min |

| Detection | UV (e.g., 220 nm) | UV (220 nm) |

Gas Chromatography (GC) coupled with a chiral stationary phase is another powerful technique for stereoisomer separation. Due to the low volatility of amino acids, they must first be converted into more volatile derivatives. pnas.org This derivatization step typically involves esterification of the carboxyl group followed by acylation of the amino groups.

Research on the amino acid content of the Murchison meteorite successfully identified and separated the stereoisomers of 2,3-diaminobutanoic acid using enantioselective GC-mass spectrometry (GC-MS). pnas.org

Derivatization : The amino acid was transformed into its N,N-diethoxycarbonyl ethyl ester derivative. pnas.org

Chiral Stationary Phase : A Chirasil-L-Val column was used. This CSP consists of L-valine-tert-butylamide linked to a polysiloxane backbone and is highly effective for separating enantiomers of derivatized amino acids. pnas.orgresearchgate.net

Separation : The four stereoisomers of 2,3-diaminobutanoic acid were successfully resolved, allowing for their identification and quantification. pnas.org The elution order on such columns depends on the specific interactions between the derivatized, chiral analyte and the chiral selector of the stationary phase.

Table 2: GC-MS Conditions for the Stereochemical Analysis of 2,3-Diaminobutanoic Acid pnas.org

| Parameter | Details |

|---|---|

| Instrumentation | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Derivatization | N,N-diethoxycarbonyl ethyl ester (ECEE) derivatives |

| Chiral Column | Chirasil-L-Val (12 m length) |

| Oven Temperature Program | Hold at 70°C for 3 min, then ramp at 5°C/min to 180°C, hold for 17.5 min |

| Detection | Mass Spectrometry (Single-Ion Monitoring at m/z 203) |

| Result | Successful separation and identification of 2,3-diaminobutanoic acid stereoisomers |

Computational Chemistry and Theoretical Studies of 2s,3r 2,3 Diaminobutanoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure, Conformation, and Spectroscopic Property Prediction

Density Functional Theory (DFT) has emerged as a robust and efficient computational method for investigating the properties of amino acids and their derivatives. nih.gov DFT calculations are grounded in the Hohenberg-Kohn theorems, which state that the ground-state electronic energy of a molecule is uniquely determined by its electron density. mdpi.com This approach is often favored over traditional wavefunction-based methods due to its balance of computational cost and accuracy. uci.edu

For (2S,3R)-2,3-diaminobutanoic acid, DFT calculations are instrumental in several areas:

Electronic Structure: DFT methods can elucidate the distribution of electron density, identify molecular orbitals (HOMO and LUMO), and calculate electronic properties such as ionization potential and electron affinity. This information is crucial for understanding the molecule's reactivity and intermolecular interactions.

Conformational Analysis: The conformational landscape of flexible molecules like this compound is critical to its biological activity. DFT calculations, often combined with a solvation model like the Solvation Model based on Density (SMD), can identify stable conformers and determine their relative energies. nih.gov For instance, studies on related dipeptides have utilized functionals like M06-2X to explore conformational preferences in aqueous environments. nih.gov The inclusion of dispersion corrections in DFT methods has been shown to improve the accuracy of predicted conformational energies. nih.gov

Spectroscopic Property Prediction: DFT can be used to predict various spectroscopic properties, including vibrational frequencies (infrared and Raman spectra), NMR chemical shifts, and electronic absorption spectra. These theoretical predictions can aid in the interpretation of experimental data and the structural elucidation of the molecule.

Table 1: Predicted Properties of this compound from Computational Methods

| Property | Value | Computational Method |

|---|---|---|

| Molecular Formula | C4H10N2O2 | PubChem |

| Molecular Weight | 118.13 g/mol | PubChem |

| XLogP3 | -3.2 | PubChem |

| Exact Mass | 118.074227566 Da | PubChem |

| Polar Surface Area | 89.3 Ų | PubChem |

This table is populated with data computed by PubChem. nih.gov

Molecular Dynamics (MD) Simulations for Solvation Effects and Conformational Landscape Exploration

Molecular Dynamics (MD) simulations provide a powerful avenue to explore the dynamic behavior of molecules over time, offering insights that are complementary to static DFT calculations. MD simulations are particularly valuable for understanding the influence of the solvent environment on the conformational landscape of a molecule.

For this compound, MD simulations can be applied to:

Explore the Conformational Landscape: By simulating the motion of the molecule in a solvent box (typically water), MD can map out the accessible conformations and the transitions between them. This provides a more comprehensive picture of the molecule's flexibility than static calculations alone.

Analyze Solvation Effects: MD simulations explicitly model the interactions between the solute and solvent molecules. This allows for a detailed analysis of how water molecules arrange around this compound, forming hydrogen bonds and influencing its preferred conformation.

Calculate Free Energy Landscapes: Advanced MD techniques can be used to calculate the potential of mean force (PMF) along specific reaction coordinates, providing a quantitative measure of the free energy barriers between different conformational states.

Principal Component Analysis (PCA) is a technique often used in conjunction with MD simulations to identify the most significant collective motions within the molecule. frontiersin.org This can help to simplify the complex trajectory data and highlight the key conformational changes. frontiersin.org

Quantum Mechanical/Molecular Mechanical (QM/MM) Hybrid Methods for Reactivity and Enzyme Active Site Studies

For studying chemical reactions or interactions within a large biological system, such as an enzyme active site, full quantum mechanical calculations can be computationally prohibitive. In these cases, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a pragmatic and effective solution. researchgate.net

In a QM/MM approach:

The region of primary interest, such as the reacting atoms of this compound and key residues in an enzyme's active site, is treated with a high-level QM method (like DFT). researchgate.net

The remainder of the system, including the bulk of the protein and the surrounding solvent, is treated with a less computationally expensive MM force field. researchgate.net

This partitioning allows for an accurate description of the electronic changes occurring during a reaction while still accounting for the influence of the larger environment. QM/MM methods are particularly well-suited for studying the catalytic mechanism of enzymes that may act on or incorporate this compound or its derivatives. acs.org For example, understanding how an enzyme like a racemase inverts the stereochemistry at one of the chiral centers would benefit greatly from a QM/MM approach. acs.org

In Silico Prediction of Chemical Reactivity and Stereoselectivity in Synthetic Transformations

Computational methods can be employed to predict the outcome of chemical reactions involving this compound, providing valuable guidance for synthetic chemists.

Reactivity Prediction: By calculating the energies of reactants, transition states, and products, computational models can predict the feasibility and selectivity of a given transformation. For example, DFT calculations can be used to investigate the mechanism of a reaction, such as a 1,3-dipolar cycloaddition, and predict the most likely regio- and stereoisomeric products. mdpi.com

Stereoselectivity Prediction: The stereochemical outcome of a reaction is often determined by subtle differences in the energies of diastereomeric transition states. High-level computational methods can be used to calculate these energy differences with sufficient accuracy to predict the major stereoisomer formed. This is particularly relevant for the synthesis of derivatives of this compound, where precise control over stereochemistry is crucial. acs.orgacs.orgacs.orgresearchgate.net

The use of in silico tools for predicting reactivity can accelerate the discovery of new synthetic routes and optimize reaction conditions, ultimately saving time and resources in the laboratory. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov This approach is a cornerstone of modern drug discovery and can be applied to analogues of this compound.

The general workflow for QSAR modeling involves:

Data Set Preparation: A series of analogues of this compound with known biological activities (e.g., inhibitory concentrations against a specific enzyme) is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each analogue. These can include 2D descriptors (e.g., topological indices) and 3D descriptors (e.g., from CoMFA or CoMSIA). mdpi.comnih.gov

Model Building: Statistical methods, such as partial least squares (PLS) or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. mdpi.comresearchgate.net

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques. mdpi.com

Once a validated QSAR model is established, it can be used to predict the biological activity of novel, untested analogues of this compound. This allows for the in silico screening of virtual libraries of compounds and the prioritization of the most promising candidates for synthesis and experimental testing. mdpi.com This approach has been successfully applied to various classes of compounds, including those targeting the β3-adrenergic receptor. mdpi.com

Utility of 2s,3r 2,3 Diaminobutanoic Acid As a Chiral Building Block in Advanced Organic Synthesis

Design and Synthesis of Peptidomimetics and Constrained Peptide Architectures

The incorporation of (2S,3R)-2,3-diaminobutanoic acid into peptide sequences offers a strategic approach to developing peptidomimetics with constrained architectures. The vicinal diamino functionality allows for the introduction of conformational rigidity, which can enhance biological activity and metabolic stability compared to their natural peptide counterparts.

Researchers have utilized this di-amino acid to create novel peptide analogues. For instance, the replacement of threonine with this compound in the C-terminal macrocycles of lipopeptide antibiotics like brevicidine and laterocidine has been explored. universiteitleiden.nl While this modification led to diminished activity in brevicidine analogues, the laterocidine analogues with the diaminobutanoic acid substitution (MeDap9) retained activity against a majority of tested bacterial strains. universiteitleiden.nl This highlights the potential of this compound to modulate the biological properties of peptides, with outcomes dependent on the specific peptide scaffold. universiteitleiden.nl The ability to introduce such modifications is crucial for developing new therapeutic agents.

Scaffold for the Construction of Complex Natural Products and Bioactive Molecules

This compound serves as a crucial scaffold in the synthesis of various complex natural products and bioactive molecules. Its stereochemically defined structure is a key component in the architecture of several biologically active compounds.

A notable example is its presence in the biosynthesis of certain antibiotics. rsc.org In pacidamycin and mureidomycin-type nucleoside-peptide hybrid natural products, the 2,3-diaminobutyrate moiety acts as a central scaffold. rsc.org The two amino groups of this residue are acylated with other α-amino acids, forming the polypeptide backbone. rsc.org This demonstrates the fundamental role of this compound in creating the intricate structures of these natural products.

Furthermore, synthetic efforts towards capreomycin (B601254) IB, a potent antitubercular antibiotic, have involved the asymmetric synthesis of (2S,3R)-capreomycidine, a derivative of diaminobutanoic acid. ucm.es The stereocontrolled synthesis of such complex molecules often relies on the availability of chiral building blocks like this compound. ucm.es

Precursor for Novel Heterocyclic Compounds and Non-Natural Amino Acid Derivatives

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of a wide range of novel heterocyclic compounds and other non-natural amino acid derivatives. The vicinal amino groups can be readily cyclized with various reagents to form diverse heterocyclic systems.

For example, enantiomerically pure (2S,3R)-2,3-diaminobutyric acid derivatives with orthogonally protected amino groups can be prepared in significant quantities. researchgate.net These protected derivatives are valuable intermediates for further chemical transformations, allowing for the selective modification of each amino group to generate complex molecular architectures.

The synthesis of various non-natural amino acids has been achieved using this compound as a starting material. Asymmetric synthetic routes have been developed to produce both the anti-(2S,3S) and syn-(2R,3S) diastereomers of 2,3-diaminobutanoic acid with high diastereomeric and enantiomeric excess. nih.govrsc.orgst-andrews.ac.uk These methods often involve steps like conjugate addition, amination, and functional group manipulations, showcasing the versatility of this compound in generating stereochemically diverse amino acid derivatives. nih.govrsc.orgst-andrews.ac.uk

Applications in Chiral Ligand Design for Asymmetric Catalysis

The stereochemically defined structure of this compound makes it an attractive scaffold for the design and synthesis of chiral ligands for asymmetric catalysis. Chiral vicinal diamines and their metal complexes are known to be effective in stereoselective organic synthesis. iris-biotech.de

By modifying the amino and carboxyl groups of this compound, a variety of bidentate and tridentate ligands can be prepared. These ligands can then be complexed with various transition metals to create chiral catalysts capable of inducing high levels of enantioselectivity in a range of chemical transformations, such as hydrogenations, Michael additions, and aldol (B89426) reactions. researchgate.netacs.org The modular nature of these ligands, derived from building blocks like this compound, allows for the fine-tuning of the catalyst's steric and electronic properties to optimize its performance for specific reactions. researchgate.net

Integration into Functionalized Polymers and Advanced Material Synthesis

The unique chemical functionalities of this compound lend themselves to its integration into functionalized polymers and the synthesis of advanced materials. The presence of two amino groups and a carboxylic acid allows for its incorporation into polymer backbones or as pendant groups, imparting chirality and specific chemical properties to the resulting material.

For instance, functionalized poly(aryl ether sulfone) copolymers have been developed incorporating diamino acid moieties. google.com The incorporation of chiral units like this compound can influence the polymer's secondary structure and properties, leading to materials with potential applications in chiral separations, catalysis, or as biomaterials. The ability to introduce such well-defined stereocenters into a polymer chain opens up possibilities for creating materials with novel and predictable three-dimensional structures.

Biochemical Roles and Mechanistic Investigations of 2s,3r 2,3 Diaminobutanoic Acid

Substrate Specificity and Kinetic Analysis in Enzymatic Systems

The enzymatic utilization of (2S,3R)-2,3-diaminobutanoic acid (DABA) is characterized by a high degree of stereospecificity. In the biosynthesis of monobactam antibiotics like sulfazecin (B1681187), the adenylation domain (A3) of the nonribosomal peptide synthetase (NRPS) SulM demonstrates a strong preference for the (2S,3R)-diastereomer of methyl-Dap over the (2S,3S)-diastereomer. nih.gov This selectivity is crucial for the correct assembly of the antibiotic's core structure. While the A3 domain activates (2S,3R)-methyl-Dap, it shows only marginal activity with the (2S,3S) form and no activity with L-serine. nih.gov Interestingly, it does exhibit some activation of D-Dap and L-2,4-diaminobutyric acid, though to a lesser extent. nih.gov

In other enzymatic systems, the specificity for DABA isomers is also evident. For instance, the ornithine hydroxylase PvdA from Pseudomonas aeruginosa shows no significant activity with DL-2,3-diaminopropionic acid or DL-2,4-diaminobutyric acid, indicating a strict requirement for its natural substrate, L-ornithine. nih.gov Similarly, the AdoCbl-dependent ornithine 4,5-aminomutase does not utilize DL-2,3-diaminopropanoic acid as a substrate. semanticscholar.org

The kinetic parameters of enzymes involved in DABA metabolism are being elucidated. For example, LolT, an enzyme capable of catalyzing Mannich reactions, exhibits a kcat of 3.5 min⁻¹ and a Km of 65 mM for glycine (B1666218) in a model reaction, highlighting its potential for forming C-C bonds with amino acid substrates. nih.gov A variant, LolTV4, showed a nearly 70-fold increase in kcat and a decreased Km for glycine, demonstrating the potential for engineering these enzymes for synthetic applications. nih.gov

Table 1: Substrate Specificity of Selected Enzymes for Diamino Acids

| Enzyme | Organism | Substrate(s) | Activity | Reference |

| SulM (A3 domain) | Pseudomonas acidophila | (2S,3R)-methyl-Dap | Strong preference | nih.gov |

| (2S,3S)-methyl-Dap | Marginal activation | nih.gov | ||

| L-Dap | Not activated | nih.gov | ||

| D-Dap | Lower activation | nih.gov | ||

| L-2,4-diaminobutyric acid | Lower activation | nih.gov | ||

| PvdA | Pseudomonas aeruginosa | DL-2,3-diaminopropionic acid | No significant activity | nih.gov |

| DL-2,4-diaminobutyric acid | No significant activity | nih.gov | ||

| Ornithine 4,5-aminomutase | - | DL-2,3-diaminopropanoic acid | Not utilized | semanticscholar.org |

Participation in Microbial Metabolism and Secondary Metabolite Biosynthesis Pathways

This compound is a key precursor in the biosynthesis of several important antibiotics, most notably the tuberactinomycin (B576502) family, which includes viomycin (B1663724) and capreomycin (B601254). nih.govnih.gov These antibiotics are crucial in the treatment of multidrug-resistant tuberculosis. asm.org The biosynthesis of these complex molecules is carried out by large, multi-modular enzymes called nonribosomal peptide synthetases (NRPSs). nih.gov

The biosynthesis of (2S,3R)-DABA itself is an area of active research. In some organisms, it is synthesized from L-threonine. nih.govpsu.edu For example, in the biosynthesis of sulfazecin, a dabABC operon is responsible for the production of (2S,3R)-Dab. nih.gov This process involves an L-threonine kinase (DabA), a β-replacement reaction with L-aspartate (DabB), and an argininosuccinate (B1211890) lyase-like protein (DabC). nih.gov

In the biosynthesis of the lipopeptide antibiotic friulimicin, the genes dabA and dabB are involved in the formation of 2,3-diaminobutyric acid. asm.orgnih.gov Inactivation of these genes abolishes friulimicin production, which can be restored by feeding the mutants with a mixture containing both (2S,3R)- and (2R,3R)-diaminobutyric acid. asm.org This suggests that the NRPS adenylation domains specifically select for the correct stereoisomer during peptide assembly. asm.org

The tuberactinomycin biosynthetic gene cluster, exemplified by the viomycin cluster from Streptomyces sp. ATCC 11861, contains the genetic information for the synthesis of the non-proteinogenic amino acids required for antibiotic assembly, including 2,3-diaminopropionate and capreomycidine. nih.gov The assembly of the viomycin core involves a five-module NRPS that incorporates two molecules of L-2,3-diaminopropionate. wikipedia.org Biochemical evidence suggests that the carbamoyl (B1232498) group found in some tuberactinomycins is added to the β-amino group of L-2,3-diaminopropionate before its incorporation into the growing peptide chain. nih.gov

Table 2: Secondary Metabolites Containing this compound or its Derivatives

| Secondary Metabolite | Producing Organism | Role of (2S,3R)-DABA derivative | Reference |

| Viomycin | Streptomyces sp. ATCC 11861, Streptomyces vinaceus | Core building block of the cyclic pentapeptide | nih.govwikipedia.org |

| Capreomycin | Saccharothrix mutabilis | Core building block of the cyclic pentapeptide | nih.govnih.gov |

| Sulfazecin | Pseudomonas acidophila | Precursor for the C4-methylated monobactam core | nih.gov |

| Friulimicin | Actinoplanes friuliensis | Building block of the lipopeptide structure | asm.orgasm.org |

Characterization of Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

The primary biological target of antibiotics containing this compound derivatives, such as the tuberactinomycins, is the bacterial ribosome. nih.govresearchgate.net These antibiotics bind to the 70S ribosome, interfering with protein synthesis and certain RNA splicing events. nih.govwikipedia.org The binding of viomycin and capreomycin to the ribosome stabilizes the transfer RNA (tRNA) in the A-site in a pre-translocation state, thereby inhibiting the translocation step of protein synthesis. who.int

The interaction between these antibiotics and the ribosome is highly specific. Optimal binding of tuberactinomycins to the 70S ribosome, and consequently their antibacterial activity, is dependent on the 2'-O-methylation of specific ribosomal RNA residues by the methyltransferase TlyA. nih.gov

Regulatory Mechanisms of Enzymes Involved in its Biosynthesis or Degradation

The biosynthetic gene clusters responsible for producing secondary metabolites containing this compound often include genes encoding regulatory proteins. In the viomycin biosynthetic gene cluster, two putative transcriptional regulators have been identified: VioR, which belongs to the OxyR family of transcriptional regulators, and VioT. nih.gov These regulators likely control the expression of the biosynthetic genes, ensuring that the antibiotic is produced at the appropriate time and in the correct amount.

Role in Cell Signaling and Inter-organismal Communication (excluding human clinical context)

While the primary recognized role of this compound is as a building block for antibiotics, there is emerging evidence suggesting that non-proteinogenic amino acids and their derivatives can participate in cell signaling processes. For instance, the non-proteinogenic amino acid 2,4-diaminobutanoic acid is listed as a component in a quorum sensing pathway database, suggesting a potential role for such compounds in bacterial communication. ecmdb.ca However, direct evidence for the involvement of this compound in quorum sensing or other inter-organismal communication pathways is still limited and an area for future investigation.

Future Directions and Emerging Research Avenues for 2s,3r 2,3 Diaminobutanoic Acid

Development of Next-Generation Stereoselective Synthesis Strategies

The precise spatial arrangement of the two amino groups and the chiral centers in (2S,3R)-2,3-diaminobutanoic acid is critical to its function, making stereoselective synthesis a paramount challenge and a vibrant area of research. Early synthetic routes often suffered from multiple steps, low yields, or the need for difficult separations of diastereomers. Future strategies are focused on efficiency, stereocontrol, and sustainability.

Next-generation approaches are moving beyond classical methods towards more sophisticated catalytic and enzymatic systems. Key areas of development include:

Asymmetric Catalysis: The development of novel chiral catalysts for the direct and highly controlled introduction of both amino groups is a primary goal. This includes rhodium-DuPhos catalyzed asymmetric hydrogenation of α,β-diamidoacrylates, which offers a highly enantioselective route to α,β-diaminopropanoic acid derivatives. acs.org Research into manganese-catalyzed site- and enantioselective C(sp³)-H azidation also presents a promising pathway for creating sp³-rich vicinal diamines. mdpi.com

Organocatalysis: The use of small organic molecules, such as proline derivatives, to catalyze the asymmetric α-hydrazination or amination of carbonyl compounds is a powerful tool. These methods can provide reagent-controlled diastereoselective synthesis of (2S,3R)-DABA derivatives. acs.orgacs.org

Chemoenzymatic Synthesis: Combining the selectivity of enzymes with the practicality of chemical synthesis offers a powerful hybrid approach. An efficient chemoenzymatic synthesis of a (R)-3,4-diaminobutanoic acid derivative has been demonstrated, highlighting the potential for creating orthogonally protected versions suitable for solid-phase peptide synthesis. researchgate.net

Improved Chiral Pool Synthesis: Starting from readily available chiral precursors like D-serine or L-aspartic acid remains a viable strategy. researchgate.netacs.org Future work in this area focuses on minimizing the number of steps and improving the stereochemical outcome of key transformations, such as nucleophilic additions to chiral sulfinimines or the regioselective opening of aziridinium (B1262131) ions. acs.orgst-andrews.ac.uk

| Synthetic Strategy | Key Features | Representative Starting Materials | Potential Advantages |

| Asymmetric Hydrogenation | Utilizes chiral metal catalysts (e.g., Rh-DuPhos) to achieve high enantioselectivity. acs.org | α,β-diamidoacrylates | High efficiency and enantiomeric excess. |

| Directed C-H Azidation | Employs transition metals (e.g., Manganese) to install an azide (B81097) group with high site- and stereoselectivity. mdpi.com | Indolines, other suitable hydrocarbons | Access to complex, sp³-rich structures. |

| Organocatalytic Amination | Uses small chiral organic molecules (e.g., proline) to control stereochemistry. acs.orgacs.org | α-keto esters, aldehydes | Metal-free, environmentally benign conditions. |

| Chemoenzymatic Methods | Combines enzymatic reactions for key stereoselective steps with chemical transformations. researchgate.netnih.gov | α-amino acids, imines | High stereoselectivity of enzymes, versatility of chemical synthesis. |

| Chiral Pool Synthesis | Starts with enantiomerically pure natural products. acs.orgelsevierpure.com | D-serine, L-aspartic acid, Garner's aldehyde | Readily available starting materials, established chirality. |

Advanced Synthetic Biology Tools for Custom Biosynthesis and Diversification

The production of (2S,3R)-DABA and its derivatives through microbial fermentation presents a sustainable and scalable alternative to chemical synthesis. Advances in synthetic biology are enabling the design of custom biosynthetic pathways in engineered microorganisms.

Researchers are engineering pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes to catalyze stereoselective Mannich-type reactions, which can produce a variety of α,β-diamino acids directly from simple precursors like α-amino acids and imines. nih.govescholarship.org This biocatalytic approach is atom-economic and operates in aqueous conditions. nih.gov By creating enzymatic cascades that couple imine-generating enzymes with these engineered "Mannichases," it is possible to synthesize structurally complex and unprotected α,β-diamino acids, including those with challenging contiguous stereocenters. nih.govescholarship.org

Furthermore, the study of non-ribosomal peptide synthetase (NRPS) machinery offers a template for diversification. The adenylation (A) domain of these enzymes is responsible for selecting and activating specific amino acid substrates. nih.gov Research on the SulM A-domain, which activates L-2,3-diaminopropionate in sulfazecin (B1681187) biosynthesis, has shown a strong preference for the (2S,3R)-diastereomer of methyl-Dap, while only marginally activating the (2S,3S) form. nih.gov By engineering the substrate-binding pocket of these A-domains, it may become possible to direct the biosynthesis towards incorporating (2S,3R)-DABA or its novel, functionalized analogs into peptide backbones, thereby creating new bioactive compounds. acs.orgnih.gov

Rational Design of Chemical Biology Probes and Bio-orthogonal Tools

The unique vicinal diamine structure of (2S,3R)-DABA makes it an attractive scaffold for the development of chemical biology probes. mdpi.com The two amino groups can be functionalized with orthogonal protecting groups, allowing for the selective attachment of different molecules, such as fluorophores, affinity tags, or crosslinkers. researchgate.net This differential functionalization is key to its utility as a molecular tool.

Bio-orthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes, is a particularly promising area. acs.orgresearchgate.netrsc.org The vicinal diamines in DABA can be used to create specific linkers for bioconjugation. For example, they can be incorporated into peptides and then used to attach imaging agents or therapeutic payloads. The development of new bio-orthogonal reactions that are compatible with the vicinal diamine motif is an active area of research. mdpi.comacs.org

These probes can be used to:

Study Protein Structure and Function: Incorporating DABA derivatives into peptides or proteins can introduce unique functionalities for studying protein interactions, folding, and localization. researchgate.net

Develop Activity-Based Probes: DABA can serve as the core for designing probes that covalently bind to the active site of specific enzymes, allowing for their identification and characterization in complex biological samples.

Create Novel Bioconjugates: The ability to selectively modify the two amino groups allows for the construction of complex bioconjugates, such as antibody-drug conjugates where DABA acts as a stable and specific linker. acs.org

Exploration of Novel Biochemical Functions and Therapeutic Potential (excluding human clinical trials)

This compound is a component of several natural products with interesting biological activities. researchgate.netucm.es Future research aims to explore its role in these molecules and to use it as a building block for new therapeutic agents, with a focus on preclinical investigations.

One key area is its incorporation into peptide-based therapeutics. Replacing proteinogenic amino acids with (2S,3R)-DABA can confer several advantages:

Increased Proteolytic Stability: The non-natural structure can make peptides more resistant to degradation by proteases, increasing their in vivo half-life. unina.it

Conformational Constraint: The unique stereochemistry can lock a peptide into a specific bioactive conformation, enhancing its binding affinity and selectivity for a target. unina.it

Preclinical studies are exploring the use of DABA-containing compounds in various contexts. For instance, in the development of radiopharmaceuticals, a derivative of diaminobutyric acid has been used as a linker in a PSMA-targeting radioligand for prostate cancer therapy, demonstrating improved tumor growth inhibition in animal models compared to standard agents. nih.gov In another example, an analog of the antibiotic daptomycin, where threonine was replaced with (2S,3R)-DABA, was synthesized to probe the structural requirements for its activity. cdnsciencepub.com While this specific analog showed reduced activity, it provided crucial information about the importance of the native ester bond for the drug's mechanism of action. cdnsciencepub.com

| Natural Product / Analog Class | Source/Type | Role of Diamino Acid | Investigated Biological Activity |

| Callipeltins | Marine Sponge | Structural component of a complex depsipeptide. researchgate.net | Antifungal, Anti-HIV activity. researchgate.net |

| Aminodeoxybestatin | Synthetic Analog | (2S,3R)-2,3-Diamino-4-phenylbutanoic acid replaces a hydroxy group. unina.it | Aminopeptidase-M inhibition. unina.it |

| Daptomycin Analog | Synthetic Analog | (2S,3R)-DABA replaces a threonine residue to test linkage importance. cdnsciencepub.com | Antibacterial (structure-activity relationship study). cdnsciencepub.com |

| PSMA-targeting Radioligands | Synthetic | Diaminobutyric acid (DAB) used as part of the linker structure. nih.gov | Prostate cancer imaging and radioligand therapy (preclinical). nih.gov |

| Aurein 1.2 Analogs | Synthetic Analog | Lysine residues replaced with 2,3-diaminopropanoic acid (Dap) or DABA. mdpi.com | Antimicrobial, Anticancer (preclinical). mdpi.com |

Integration into Supramolecular Chemistry and Nanotechnology Research

The self-assembly properties of peptides are being harnessed to create novel nanomaterials. The inclusion of (2S,3R)-DABA into peptide sequences offers a new tool for controlling these assembly processes. The additional amino group and the specific stereochemistry can introduce new hydrogen bonding patterns and electrostatic interactions, directing the formation of well-defined nanostructures such as nanotubes, nanofibers, and hydrogels. google.com

These DABA-containing peptide nanostructures could have applications in:

Drug Delivery: Hydrogels formed from self-assembling peptides can encapsulate therapeutic agents for controlled release.

Tissue Engineering: Nanofiber scaffolds can mimic the extracellular matrix, providing a suitable environment for cell growth and tissue regeneration.

Biosensing: The functional groups on the DABA residue can be used to anchor recognition elements for detecting specific biomolecules.

Furthermore, the vicinal diamine moiety is an excellent ligand for coordinating with metal ions. This opens up the possibility of using (2S,3R)-DABA or peptides containing it as building blocks for metal-organic frameworks (MOFs). These hybrid materials, which combine the structural diversity of organic molecules with the functionality of metal nodes, are being investigated for applications in gas storage, catalysis, and chemical separations. The defined stereochemistry of (2S,3R)-DABA could be used to impart chirality to the MOF structure, enabling enantioselective catalysis or separations.

Q & A

Basic Research Questions